Product packaging for Deinoxanthin(Cat. No.:)

Deinoxanthin

Cat. No.: B1255772
M. Wt: 582.9 g/mol
InChI Key: GJFBHWJTMDTLNX-UWCSZFODSA-N
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Description

Deinoxanthin is a unique C₄₀H₅₄O₃ xanthophyll carotenoid (IUPAC name: (5R)-5-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one) exclusively synthesized by the extremophilic bacterium Deinococcus radiodurans . This organism's remarkable resistance to ionizing radiation and oxidative stress is partly attributed to this compound, which possesses extended conjugated double bonds and unique functional groups, including hydroxyl and ketone moieties, that confer significantly stronger reactive oxygen species (ROS) scavenging activity than common carotenoids like β-carotene, lutein, and zeaxanthin . Research Applications and Value: this compound is a high-value compound for research in pharmaceuticals, cosmetics, and functional foods. Key areas of investigation include: • Skin Health and Photoprotection: Studies demonstrate that this compound protects human skin fibroblasts from UVA- and UVB-induced damage, significantly reducing apoptosis and accelerating wound healing . Its mechanism involves scavenging UV-induced ROS and inhibiting tyrosinase activity, which is key in melanin overproduction . • Anti-inflammatory and Antioxidant Efficacy: Research confirms potent anti-inflammatory effects, with this compound effectively regulating nitric oxide (NO) levels in macrophage models . When encapsulated in nanocapsules, its water-dispersibility, stability, and antioxidant efficacy are greatly enhanced, making it suitable for various bio-applications . • Oncology Research: this compound exhibits promising chemopreventive properties. It induces apoptosis in human cancer cell lines (HepG2, HT-29, PC-3) by increasing intracellular ROS, degrading pro-caspase-3, and modulating the expression of BCL2 and BAX proteins . Handling and Use: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle the compound appropriately, considering its sensitivity to light and lipophilic nature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O3 B1255772 Deinoxanthin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H54O3

Molecular Weight

582.9 g/mol

IUPAC Name

(5R)-5-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O3/c1-30(19-13-21-32(3)22-14-23-33(4)25-16-28-39(7,8)43)17-11-12-18-31(2)20-15-24-34(5)26-27-36-35(6)37(41)29-38(42)40(36,9)10/h11-27,38,42-43H,28-29H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,30-17+,31-18+,32-21+,33-23+,34-24+/t38-/m1/s1

InChI Key

GJFBHWJTMDTLNX-UWCSZFODSA-N

SMILES

CC1=C(C(C(CC1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

Isomeric SMILES

CC1=C(C([C@@H](CC1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C

Canonical SMILES

CC1=C(C(C(CC1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

Synonyms

deinoxanthin

Origin of Product

United States

Biosynthesis and Enzymology of Deinoxanthin

Overview of Deinoxanthin Biosynthesis Initiation Pathways

Carotenoid biosynthesis, including that of this compound, is initiated through the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids frontiersin.orgmdpi.com. In bacteria like Deinococcus, these precursors are primarily synthesized via the Methylerythritol 4-Phosphate (MEP) pathway frontiersin.orgnih.govmdpi.comgoogle.com.

Core Carotenoid Precursor Synthesis: From Geranylgeranyl Diphosphate to Lycopene (B16060)

The C5 precursors, IPP and DMAPP, are condensed to form longer isoprenoid diphosphates frontiersin.org. Two molecules of geranylgeranyl diphosphate (GGPP), a C20 molecule formed from the condensation of IPP and DMAPP, are then linked head-to-head to form the first colorless carotenoid precursor, phytoene (B131915) frontiersin.orgmdpi.comresearchgate.netmicrobiologyresearch.org. Phytoene subsequently undergoes a series of desaturation reactions to yield lycopene, a red, acyclic carotenoid frontiersin.orgmdpi.comresearchgate.netmicrobiologyresearch.org.

Phytoene Synthase (CrtB) Catalysis

Phytoene synthase (CrtB) is the enzyme responsible for the committed step in carotenoid biosynthesis, catalyzing the condensation of two molecules of GGPP to form phytoene frontiersin.orgnih.govresearchgate.netmicrobiologyresearch.org. This reaction is considered a rate-limiting step in the carotenoid biosynthesis pathway in Deinococcus strains frontiersin.orgnih.gov. Genetic studies involving the knockout of the crtB gene in D. radiodurans have resulted in colorless mutants unable to synthesize carotenoids, highlighting the essential role of CrtB in initiating the pathway frontiersin.orgfarmaciajournal.comfrontiersin.org.

Phytoene Desaturase (CrtI) Activity and Isomerization

Following the formation of phytoene, phytoene desaturase (CrtI) introduces several double bonds into the molecule through a series of desaturation reactions frontiersin.orgresearchgate.netmicrobiologyresearch.org. In bacteria, CrtI typically catalyzes up to four desaturation steps, converting phytoene into lycopene microbiologyresearch.org. This process involves the removal of hydrogen atoms, increasing the number of conjugated double bonds, which is crucial for the characteristic color and antioxidant properties of carotenoids frontiersin.orgresearchgate.net. Similar to CrtB, knockout of the crtI gene in D. radiodurans leads to colorless mutants and increased sensitivity to oxidative stress, underscoring the importance of CrtI activity in this compound biosynthesis and the bacterium's resistance mechanisms frontiersin.orgfarmaciajournal.com.

Unique Cyclization and Terminal Functionalization Steps in this compound Formation

The conversion of lycopene to this compound involves unique cyclization and subsequent functionalization steps that distinguish this compound biosynthesis from that of many other carotenoids frontiersin.orgnih.gov. While lycopene is an acyclic molecule, this compound contains a single beta-ring and specific oxygen-containing functional groups frontiersin.orgfarmaciajournal.comnih.gov.

Lycopene Cyclase (CrtLm) and Beta-Ring Formation

Lycopene cyclase (CrtLm) is the enzyme responsible for the cyclization of lycopene frontiersin.orgnih.govresearchgate.netmicrobiologyresearch.org. In the biosynthesis of monocyclic carotenoids like the precursors of this compound, CrtLm catalyzes the formation of a beta-ring at one end of the lycopene molecule, leading to the production of gamma-carotene (B162403) frontiersin.orgresearchgate.netmicrobiologyresearch.org. Experimental evidence, such as the accumulation of lycopene in D. radiodurans mutants deficient in the crtLm gene, confirms the role of CrtLm as the lycopene cyclase in this organism microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net. The formation of the beta-ring is a critical step, as subsequent modifications that lead to the unique structure of this compound occur on this cyclic structure frontiersin.orgnih.gov.

Following the formation of gamma-carotene, further enzymatic modifications, including hydration, desaturation, ketolation, and hydroxylation, catalyzed by enzymes such as C-1′,2′-hydratase (CruF), C-3′,4′-desaturase (CrtD), carotene ketolase (CrtO), and 2-β-hydroxylase (DR2473), lead to the formation of 2-deoxythis compound and finally this compound frontiersin.orgoup.comnih.govmdpi.comnih.gov. The C-3′,4′-desaturation catalyzed by CrtD specifically acts on monocyclic precursors and contributes to the antioxidant capacity of this compound frontiersin.orgmicrobiologyresearch.org. The introduction of a keto group at the C-4 position by CrtO and a hydroxyl group at the C-2 position of the beta-ring by 2-β-hydroxylase (DR2473) are key terminal functionalization steps that result in the characteristic structure of this compound frontiersin.orgfarmaciajournal.comoup.comnih.govmdpi.comnih.govnih.gov.

Detailed research findings have provided insights into the activity of these enzymes. For instance, studies on D. radiodurans have shown that the inactivation of crtO results in the accumulation of hydroxylated gamma-carotene derivatives, indicating its role in ketolation at the C-4 position oup.com. Similarly, mutation of the dr2473 gene, encoding 2-β-hydroxylase, leads to the accumulation of 2-deoxythis compound, confirming its function in the final hydroxylation step to produce this compound frontiersin.orgnih.gov.

The specific sequence and action of these enzymes, particularly the unique modifications occurring after cyclization, contribute to the distinctive structure of this compound, which includes extended conjugated double bonds, a conjugated keto group, a C-1′ hydroxyl group, and a C-2 hydroxyl group on the beta-ring researchgate.netnih.govmdpi.com. These structural features are thought to be responsible for its superior antioxidant activity compared to other carotenoids farmaciajournal.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com.

Data on the impact of gene modifications on this compound production and intermediate accumulation provide valuable insights into the pathway:

Gene ModifiedEnzymeObserved EffectReference
dxsDXP synthaseIncreased this compound production (overexpression) frontiersin.orgnih.govgoogle.com
crtBPhytoene synthaseColorless mutant, increased sensitivity to stress (knockout) frontiersin.orgfarmaciajournal.comfrontiersin.org
crtIPhytoene desaturaseColorless mutant, increased sensitivity to stress (knockout) frontiersin.orgfarmaciajournal.com
crtLmLycopene cyclaseAccumulation of lycopene (mutant) microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net
crtDCarotenoid 3′,4′-desaturaseDecreased antioxidant capacity (mutant) frontiersin.orgmicrobiologyresearch.org
crtOCarotene ketolaseAccumulation of hydroxylated gamma-carotene derivatives (mutant) oup.com
dr24732-β-hydroxylaseAccumulation of 2-deoxythis compound (mutant) frontiersin.orgnih.gov

This table summarizes key experimental findings demonstrating the roles of specific enzymes in the this compound biosynthetic pathway.

Enzymatic Roles of Carotenoid Ketolase (CrtO) and 1,2-Hydratase (CruF)

Carotenoid ketolase (CrtO) and 1,2-hydratase (CruF) play crucial roles in introducing specific functional groups to the carotenoid backbone during this compound biosynthesis. CrtO, a beta-carotene (B85742) 4-ketolase, is responsible for adding a keto group at the C-4 position of the beta-ring of gamma-carotene or its derivatives. frontiersin.orgoup.com Experimental evidence from D. radiodurans mutants deficient in crtO (DR0093) shows the accumulation of hydroxylated gamma-carotene derivatives instead of this compound, confirming the role of CrtO in the ketolation step. oup.comoup.com This ketolation at the C-4 position is suggested to contribute to the antioxidant activity and stability of this compound by extending the conjugated double-bond system. oup.comoup.com

CruF (DR0091 in D. radiodurans) is a novel carotenoid 1,2-hydratase responsible for the C-1',2' hydration of gamma-carotene. frontiersin.orgmicrobiologyresearch.org This enzyme catalyzes the addition of a hydroxyl group at the C-1' position. frontiersin.org Phylogenetic analysis indicates that CruF homologs form a distinct family with little homology to the CrtC-type carotenoid hydratases found in photosynthetic bacteria. microbiologyresearch.org The hydration catalyzed by CruF is considered a key step in the this compound biosynthesis pathway, occurring before the desaturation catalyzed by CrtD. frontiersin.org

Specific Hydroxylation and Desaturation Events (e.g., Carotene 2-β-Hydroxylase (CYP287A1), CrtD)

Specific hydroxylation and desaturation reactions further modify the carotenoid structure to form this compound. Carotene 2-beta-hydroxylase, identified as a cytochrome P450 enzyme CYP287A1 (encoded by dr2473 in D. radiodurans), is responsible for introducing a hydroxyl group at the C-2 position of the beta-ionone (B89335) ring. researchgate.netnih.govresearchgate.net Disruption of the cyp287A1 gene in D. radiodurans leads to the accumulation of 2-deoxythis compound, highlighting the essential role of CYP287A1 in this hydroxylation step. researchgate.netnih.govresearchgate.net The presence of the hydroxyl group at C-2 is important for the antioxidant activity of this compound. nih.govresearchgate.net

CrtD (DR2250 in D. radiodurans) is a carotenoid 3',4'-desaturase that catalyzes the introduction of a double bond between the C-3' and C-4' positions of the monocyclic precursor of this compound. microbiologyresearch.orgfrontiersin.orgmicrobiologyresearch.org This enzyme specifically acts on carotenoids that have already undergone hydroxylation at the C-1' position by CruF. frontiersin.org Mutation of the crtD gene in D. radiodurans results in decreased antioxidant capacity compared to the wild-type, indicating the contribution of the C-3',4' desaturation to this compound's antioxidant properties. microbiologyresearch.orgmicrobiologyresearch.orgscientific.net

Genetic Determinants and Regulatory Networks in this compound Biosynthesis

The biosynthesis of this compound is governed by a set of specific genes and is subject to regulatory networks that can be influenced by environmental factors.

Identification and Functional Validation of Biosynthetic Genes (e.g., crtE, dxs)

Several genes encoding enzymes involved in the this compound biosynthetic pathway have been identified and functionally validated in Deinococcus species. These include genes involved in the initial steps of carotenoid synthesis and those specific to this compound formation. Key genes include crtE (geranylgeranyl diphosphate synthase) and dxs (1-deoxy-D-xylulose-5-phosphate synthase), which are involved in the upstream MEP pathway leading to the production of carotenoid precursors. frontiersin.orgnih.govresearchgate.netencyclopedia.pub Studies have shown that dxs and crtB (phytoene synthase) are often rate-limiting steps in the carotenoid biosynthetic pathway in D. radiodurans. nih.govjmb.or.kr Overexpression of dxs and crtB has been demonstrated to enhance the metabolic flux towards this compound production in engineered D. radiodurans strains. nih.govresearchgate.netjmb.or.kr

Other identified genes crucial for this compound synthesis include crtB (phytoene synthase), crtI (phytoene desaturase), crtLm (lycopene cyclase), cruF (1,2-hydratase), crtD (3',4'-desaturase), and crtO (carotene ketolase). frontiersin.orgoup.comresearchgate.netnih.gov Functional validation of these genes has been performed through gene knockout experiments and analysis of accumulated carotenoid intermediates in mutant strains. microbiologyresearch.orgoup.commicrobiologyresearch.orgnih.govmicrobiologyresearch.org

Here is a table summarizing some of the key genes and their encoded enzymes involved in Deinococcus carotenoid biosynthesis, including those leading to this compound:

GeneEnzymeFunction in Carotenoid BiosynthesisReference
dxs1-deoxy-D-xylulose-5-phosphate synthaseInvolved in MEP pathway, precursor synthesis nih.govencyclopedia.pub
crtEGeranylgeranyl diphosphate synthase (GGPP synthase)Synthesizes GGPP, a precursor for phytoene frontiersin.orgresearchgate.netencyclopedia.pub
crtBPhytoene synthaseCatalyzes the condensation of two GGPP molecules to form phytoene frontiersin.orgresearchgate.netencyclopedia.pub
crtIPhytoene desaturaseCatalyzes desaturation of phytoene to lycopene frontiersin.orgresearchgate.net
crtLmLycopene cyclaseCyclizes lycopene to gamma-carotene microbiologyresearch.orgfrontiersin.orgresearchgate.net
cruFCarotenoid 1,2-hydrataseCatalyzes C-1',2' hydration of gamma-carotene derivatives frontiersin.orgmicrobiologyresearch.org
crtDCarotenoid 3',4'-desaturaseCatalyzes C-3',4' desaturation of monocyclic precursors microbiologyresearch.orgfrontiersin.orgmicrobiologyresearch.org
crtOCarotene ketolaseIntroduces a keto group at the C-4 position of beta-ring frontiersin.orgoup.com
dr2473 (CYP287A1)Carotene 2-β-hydroxylaseIntroduces a hydroxyl group at the C-2 position of beta-ring researchgate.netnih.govresearchgate.net

Transcriptional Regulation and Environmental Modulators of Gene Expression

The expression of this compound biosynthetic genes is subject to transcriptional regulation, which can be influenced by various environmental factors. While detailed regulatory networks are still being elucidated, studies suggest that the expression levels of key genes, particularly those involved in the initial rate-limiting steps like dxs and crtE, can impact this compound production. nih.govjmb.or.kr

Environmental conditions, such as temperature and carbon source, have been shown to modulate this compound biosynthesis. nih.govresearchgate.net Optimization of these culture conditions has been employed to enhance this compound production in engineered D. radiodurans strains. nih.govresearchgate.net For instance, comparative analysis of mRNA expression levels of dxs and crtB at different temperatures helped identify optimal conditions for increased this compound production. nih.govresearchgate.net Similarly, the carbon source in the growth medium can significantly affect the yield of this compound. nih.govresearchgate.net

Furthermore, the extreme resistance of Deinococcus species to radiation and oxidative stress suggests a link between stress response mechanisms and carotenoid biosynthesis regulation. The upregulation of carotenoid biosynthesis genes, including crtE and dxs, has been observed in response to UV-C irradiation, which is interpreted as a defense mechanism to increase the production of ROS-scavenging antioxidants like this compound. jmb.or.kr This indicates that environmental stressors can act as modulators of the genetic determinants controlling this compound biosynthesis.

Molecular and Cellular Functions of Deinoxanthin in Producing Organisms

Mechanisms of Oxidative Stress Mitigation and Reactive Oxygen Species (ROS) Scavenging

Deinoxanthin is a powerful antioxidant, adept at neutralizing a variety of reactive oxygen species (ROS) that can cause significant damage to cellular components. iiarjournals.org Its efficacy stems from its unique chemical structure, which includes an extended system of conjugated double bonds and hydroxyl groups. farmaciajournal.commdpi.com

Direct Quenching of Singlet Oxygen (¹O₂)

One of the most significant antioxidant functions of this compound is its ability to directly quench singlet oxygen (¹O₂), a highly reactive and destructive form of oxygen. frontiersin.orgscispace.com The mechanism involves the transfer of energy from the excited singlet oxygen molecule to the this compound molecule, converting the singlet oxygen to its harmless ground state (³O₂). nih.gov This process is highly efficient due to this compound's low triplet state energy. nih.govresearchgate.net Quantum chemical calculations have shown that this compound possesses a lower lowest triplet excitation energy compared to other well-known carotenoids like β-carotene and zeaxanthin, making it a more potent quencher of singlet oxygen. nih.govresearchgate.netmdpi.com This superior quenching ability is a key factor in protecting the producing organism from photo-oxidative damage. frontiersin.org

Neutralization of Hydrogen Peroxide (H₂O₂) and Other Free Radicals

This compound also demonstrates significant capabilities in neutralizing other harmful ROS, including hydrogen peroxide (H₂O₂) and various free radicals. frontiersin.orgresearchgate.net Studies have shown that this compound is a more effective scavenger of H₂O₂ than other carotenoids like lycopene (B16060) and β-carotene. iiarjournals.orgfarmaciajournal.com Its ability to directly react with and neutralize free radicals is attributed to its extended conjugated double bond system, which can stabilize the unstable electrons of these reactive species. frontiersin.org Research has also indicated that the presence of a keto group at the C-4 position and a hydroxyl group at the C-2 position of its structure are crucial for this high antioxidant activity. frontiersin.orgresearchgate.net In fact, the absence of these functional groups has been shown to increase sensitivity to oxidative stress induced by H₂O₂. frontiersin.org

Comparative Analysis of Antioxidant Efficacy with Other Microbial Carotenoids

Numerous studies have highlighted the superior antioxidant properties of this compound when compared to other microbial carotenoids. It has been consistently shown to be a more potent ROS scavenger than well-known carotenoids such as β-carotene, lycopene, lutein, and zeaxanthin. iiarjournals.orgmdpi.comfrontiersin.org This enhanced efficacy is attributed to its unique chemical structure. iiarjournals.orgnih.gov For instance, in vitro assays have demonstrated that this compound exhibits significantly higher radical scavenging activity than β-carotene, lycopene, and even astaxanthin (B1665798). mdpi.com

Carotenoid Relative Antioxidant Efficacy (DPPH Scavenging Activity %) Key Structural Features
This compound 55.3 ± 1.9 Extended conjugated double bonds, conjugated keto-group, C-1′ hydroxyl group, C-2 hydroxyl group on β-ring
Astaxanthin 33.6 ± 1.6 Keto and hydroxyl groups on both ionone (B8125255) rings
Phytoene (B131915) 25.5 ± 3.2 Fewer conjugated double bonds
Lycopene 11.9 ± 0.9 Acyclic, 11 conjugated double bonds
β-Carotene 5.2 ± 1.0 β-rings at both ends, 11 conjugated double bonds

This table is based on data from a study comparing the DPPH radical scavenging activity of various carotenoids. mdpi.com

Contribution to Extreme Radiation Resistance in Extremophiles

The remarkable resistance of extremophiles like Deinococcus radiodurans to extreme levels of radiation is, in part, attributed to the protective functions of this compound. frontiersin.orgmdpi.comwikipedia.org This bacterium can withstand doses of ionizing radiation thousands of times greater than what is lethal to humans. frontiersin.org

Photoprotective Mechanisms Against Ultraviolet (UV) Radiation Damage

This compound plays a crucial role in protecting against the damaging effects of ultraviolet (UV) radiation. farmaciajournal.comfrontiersin.org It is a component of the S-layer, the outermost proteinaceous layer of the bacterial cell envelope, where it is bound to the protein DR_2577. frontiersin.orgunica.it This complex acts as a primary shield against incident UV light, particularly in desiccated conditions. frontiersin.orgresearchgate.net The aromatic amino acid residues within the DR_2577 protein can absorb UVC photons, and the close proximity of this compound allows for the potential transfer of this excitation energy, thereby quenching the harmful energy and preventing cellular damage. frontiersin.orgscispace.comunica.it Studies have shown that mutant strains of D. radiodurans lacking this compound are significantly more sensitive to UV radiation. frontiersin.orgmednexus.org

This compound's Involvement in Desiccation Tolerance and Cellular Homeostasis

This compound plays a crucial role in the survival of organisms like Deinococcus radiodurans under extreme conditions, particularly desiccation (drying out) and exposure to high doses of ultraviolet (UV) radiation. frontiersin.org This extremophilic bacterium is known for its remarkable ability to withstand environmental stresses that are lethal to most other organisms. frontiersin.org The protective mechanisms conferred by this compound are multifaceted, contributing significantly to cellular homeostasis, which is the maintenance of a stable internal environment.

Research has shown that this compound, in conjunction with other cellular components, provides a robust defense against the damaging effects of desiccation. frontiersin.org Specifically, the S-layer (surface layer) of D. radiodurans, a paracrystalline two-dimensional array of proteins, acts as the first line of defense. frontiersin.org Deletion mutants of D. radiodurans lacking the main S-layer protein, DR_2577, exhibit a significant reduction in resistance to UVC radiation, especially under desiccated conditions. frontiersin.org This highlights the importance of the S-layer and its association with this compound in protecting the cell. frontiersin.org

Molecular Interactions with Cellular Components and Structures

This compound's protective functions are intimately linked to its specific localization and interaction with cellular structures, most notably the S-layer proteins. The S-layer is the outermost component of the cell envelope in many bacteria and is composed of regularly arranged protein subunits. frontiersin.org In Deinococcus radiodurans, the main S-layer protein is designated as DR_2577 (also known as SlpA). cdnsciencepub.comfrontiersin.org

Studies have demonstrated that the DR_2577 protein non-covalently binds to this compound. frontiersin.org This interaction forms a complex known as the S-layer this compound Binding Complex (SDBC). farmaciajournal.comfrontiersin.org The SDBC is a large, homo-hexameric structure with a mass of approximately 760 kDa. frontiersin.org Cryo-electron microscopy has revealed that each monomer of the DR_2577 protein binds one molecule of this compound. researchgate.netnih.gov This specific binding is crucial for the functional properties of the S-layer, including its role in stress resistance. frontiersin.org The association of this compound with DR_2577 within the SDBC is a key feature that contributes to the extraordinary resilience of D. radiodurans. farmaciajournal.comnih.gov

Furthermore, the SDBC is not merely a passive shield. It possesses porin-like features, suggesting a role in the selective exchange of substances with the environment. researchgate.netnih.gov This dual function of protection and molecular sieving highlights the sophisticated nature of the cell envelope in D. radiodurans, where this compound plays an integral part. nih.gov The entire S-layer, composed of these repeating SDBC units, provides a thermostable and radiation-resistant barrier that is critical for the survival of the bacterium. mednexus.orgresearchgate.net

Binding and Association with Surface Layer (S-layer) Proteins (e.g., DR_2577)

Theoretical and Computational Insights into this compound's Radical Scavenging Potential

Quantum chemical calculations have provided valuable insights into the potent antioxidant and radical-scavenging capabilities of this compound. nih.govsemanticscholar.org One of the key parameters used to characterize the antioxidant potential of carotenoids is the lowest triplet excitation energy (Eₜ₁). nih.govsemanticscholar.org This value is a good indicator of a molecule's ability to quench singlet oxygen (¹O₂), a highly reactive form of oxygen, through an energy transfer mechanism. researchgate.net

Theoretical estimations have shown that this compound possesses a lower Eₜ₁ compared to other well-known carotenoids such as β-carotene and zeaxanthin. nih.govresearchgate.netmdpi.com The Eₜ₁ values for all three carotenoids are below the deactivation energy of singlet oxygen (0.97 eV), confirming their capacity as ¹O₂ quenchers. researchgate.netmdpi.com However, the Eₜ₁ of this compound is approximately 0.1 eV lower than that of β-carotene and zeaxanthin. mdpi.com This lower triplet excitation energy makes the energy transfer process from singlet oxygen to this compound more energetically favorable, which is consistent with experimental findings that this compound has a stronger ¹O₂ quenching ability. nih.govmdpi.com The extended system of conjugated double bonds in the structure of this compound is considered crucial for its low Eₜ₁ and, consequently, its strong reactive oxygen species (ROS)-scavenging activity. nih.govresearchgate.net

Table 1: Theoretically Estimated Lowest Triplet Excitation Energies (Eₜ₁) of this compound and Other Carotenoids

CarotenoidLowest Triplet Excitation Energy (Eₜ₁) (eV)
This compound (DX)Lower than β-carotene and zeaxanthin
β-Carotene (BC)~0.1 eV higher than this compound
Zeaxanthin (ZX)~0.1 eV higher than this compound
This table is based on data from quantum chemical calculations. nih.govmdpi.com

Another important parameter for evaluating the antioxidant activity of a molecule is the homolytic O-H bond dissociation enthalpy (BDE). nih.gov BDE represents the energy required to break the O-H bond, leading to the formation of a hydrogen atom and a radical. scielo.org.mx A lower BDE value indicates that the molecule can more easily donate a hydrogen atom to neutralize a free radical, which is a key mechanism of antioxidant action known as hydrogen atom transfer (HAT). scielo.org.mx

This compound possesses hydroxyl (-OH) groups in its structure that can act as hydrogen atom donors. nih.gov Quantum chemical calculations have been used to estimate the O-H BDE for these groups. nih.govsemanticscholar.org The O-H BDE of the hydroxyl group in the six-membered ring of this compound is calculated to be approximately 101.92 kcal/mol, while the BDE for the butyl hydroxyl at the end of the polyene chain is about 104.71 kcal/mol. nih.gov This suggests that the hydroxyl group in the six-membered ring is more likely to participate in the hydrogen-atom transfer process. nih.gov

Table 2: Calculated O-H Bond Dissociation Enthalpies (BDE) for this compound and Zeaxanthin

CompoundHydroxyl Group LocationO-H BDE (kcal/mol)
This compoundSix-membered ring~101.92
This compoundButyl end of polyene chain~104.71
ZeaxanthinN/A~101.74
This table presents theoretical BDE values from quantum chemical calculations. nih.gov

Biotechnological Production and Metabolic Engineering of Deinoxanthin

Strain Development and Optimization for Enhanced Deinoxanthin Accumulation

Genetic modification of the producing organism is a primary approach to increase this compound synthesis. This involves both the overexpression of key enzymes to "push" the metabolic pathway towards the desired product and the elimination of competing pathways.

Overexpression Strategies for Key Rate-Limiting Enzymes (e.g., Dxs, CrtB)

The biosynthesis of carotenoids, including this compound, involves a series of enzymatic steps. Two enzymes, 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) and phytoene (B131915) synthase (CrtB), have been identified as major rate-limiting steps in the carotenoid biosynthetic pathway in D. radiodurans. nih.govfrontiersin.org Consequently, increasing the cellular levels of these enzymes is a key strategy for enhancing this compound production.

Researchers have successfully overexpressed the genes encoding these enzymes, dxs and crtB, to boost the metabolic flux towards this compound. nih.govmdpi.com In one study, plasmid-based overexpression of both genes in D. radiodurans led to a significant increase in this compound production. nih.gov However, this approach can place a metabolic burden on the host cells, leading to reduced growth. nih.gov To overcome this, a plasmid-free Cre-loxP system was used to integrate dxs and crtB directly into the bacterial genome, which stabilized production without compromising cell growth. nih.gov This genomic integration resulted in a this compound production of 177.29 ± 8.4 mg/L, a 200% increase compared to the wild-type strain. frontiersin.org

Further optimization has been achieved by placing the expression of dxs and crtB under the control of a temperature-sensitive promoter, PgroE. nih.govmdpi.com This allows for the induction of enzyme production by simply changing the culture temperature. At the optimal temperature of 37°C, the mRNA expression levels of dxs and crtB increased 13- and 18-fold, respectively, leading to a this compound yield of 256.5 ± 13.8 mg/L. nih.govfrontiersin.org

Table 1: Impact of Overexpression Strategies on this compound Production

Strain/ConditionGenetic ModificationThis compound Production (mg/L)Fold Increase vs. Wild-TypeReference
Wild-Type D. radiodurans-~60- frontiersin.org
Engineered Strain (Genomic Integration)dxs and crtB integrated into the genome177.29 ± 8.4~3x frontiersin.org
Engineered Strain (Temperature Optimization)dxs and crtB under PgroE promoter, grown at 37°C256.5 ± 13.8~4.3x nih.gov

Gene Knockout Approaches to Redirect Metabolic Flux and Reduce Byproduct Formation

In addition to overexpressing key enzymes, another effective strategy is to block competing metabolic pathways through gene knockouts. This redirects the flow of precursor molecules towards the synthesis of the target compound, in this case, this compound.

For instance, to increase the production of phytoene, a precursor to this compound, the gene crtI, which encodes phytoene desaturase, was deleted. researchgate.net This deletion prevents the conversion of phytoene to downstream carotenoids. frontiersin.org In another approach, the deletion of the crtD gene, encoding carotenoid 3',4'-desaturase, combined with the overexpression of crtB and dxs, resulted in a 1,080% increase in phytoene production. frontiersin.orgresearchgate.net Similarly, knocking out the crtLm gene, which codes for lycopene (B16060) cyclase, has been employed to prevent the synthesis of γ-carotene and redirect metabolism. frontiersin.orgresearchgate.net

These gene knockout strategies, often used in combination with overexpression of key enzymes, are powerful tools for metabolic engineering, enabling the creation of microbial cell factories optimized for high-level production of specific carotenoids like this compound.

Optimization of Fermentation and Culture Conditions for High-Yield Biosynthesis

Beyond genetic manipulation, optimizing the growth environment is crucial for maximizing the production of this compound. Key parameters include the choice of carbon source, temperature, pH, and agitation.

Evaluation of Carbon Source Utilization and its Impact on Production

The type and concentration of the carbon source in the culture medium significantly influence both cell growth and this compound biosynthesis. Several studies have investigated the effects of different sugars on this compound production in D. radiodurans.

Sucrose (B13894) has been identified as a superior carbon source for this compound production compared to glucose and fructose. nih.govmdpi.com In an engineered D. radiodurans strain, using sucrose as the carbon source resulted in a this compound yield of 394 ± 17.6 mg/L, which was about 29.0% higher than with glucose and 40.3% higher than with fructose. nih.gov This represents a 446% increase compared to the wild-type strain. frontiersin.org Similarly, in Deinococcus sp. AJ005, a medium containing 40 g/L of sucrose led to a 650% higher total carotenoid yield compared to a medium without sucrose. frontiersin.orgnih.gov

Other carbon sources have also been evaluated. One study found that mannose, xylose, fructose, sucrose, and arabinose were all more beneficial for this compound production than glucose, with mannose yielding the highest amount. yok.gov.tr However, the higher cost of these sugars led to the selection of glucose for more economical production. yok.gov.tr Glycerol, particularly crude glycerol, has also been explored as a cost-effective alternative, with one study achieving a production of 20.2 mg/L of this compound. e-ksbbj.or.kr

Table 2: Effect of Different Carbon Sources on this compound Production

OrganismCarbon SourceConcentrationThis compound ProductionReference
Engineered D. radiodurans DX2Sucrose10 g/L394 ± 17.6 mg/L nih.gov
Engineered D. radiodurans DX2Glucose10 g/L280.2 ± 4.3 mg/L nih.gov
Engineered D. radiodurans DX2Fructose10 g/L235.3 ± 1.9 mg/L nih.gov
D. radiodurans R1MannoseNot specified12.5 µg/mg extract yok.gov.tr
D. radiodurans R1GlucoseNot specified6.93 µg/mg extract yok.gov.tr
D. radiodurans R1Glycerol20 g/L20.2 mg/L e-ksbbj.or.kr
Deinococcus sp. AJ005Sucrose40 g/L650% higher total carotenoid yield frontiersin.orgnih.gov

Influence of Temperature, pH, and Agitation on Biosynthesis Efficiency

Physical fermentation parameters play a critical role in optimizing microbial growth and product formation. For this compound production, temperature, pH, and agitation have been shown to be important factors.

Temperature has a direct impact on enzyme activity and gene expression. As mentioned previously, the use of a temperature-inducible promoter (PgroE) allowed for the optimization of this compound production at 37°C in an engineered D. radiodurans strain. nih.govfrontiersin.org In another study with D. radiodurans R1, the optimal temperature for this compound production was found to be 28°C. yok.gov.tr For Deinococcus sp. AJ005, the optimal growth temperature was determined to be 20°C. nih.gov

The pH of the culture medium also affects cell growth and metabolism. For Deinococcus sp. AJ005, an initial pH of 7.4 was found to be optimal for cell growth. nih.gov

Agitation, which influences oxygen transfer and nutrient distribution in the culture, is another key parameter. In one optimization study, a mixing speed of 175 rpm was determined to be optimal for this compound production in D. radiodurans R1. yok.gov.tr

Heterologous Biosynthesis of this compound in Engineered Microbial Hosts

While much of the research on this compound production has focused on its native producer, Deinococcus, there is growing interest in heterologous biosynthesis. This involves transferring the genes for the this compound synthesis pathway into a more industrially robust and well-characterized microbial host, such as Escherichia coli or yeast. frontiersin.org

The development of synthetic biology tools and a deeper understanding of the this compound biosynthetic pathway are paving the way for its production in heterologous hosts. frontiersin.org This approach offers several potential advantages, including faster growth rates of the host organism, established large-scale fermentation processes, and the potential for even higher yields through advanced metabolic engineering strategies. nih.gov Although research on the heterologous expression of the complete this compound synthesis pathway is still in its early stages, it represents a promising future direction for the industrial production of this valuable carotenoid. frontiersin.orgnih.gov

Selection and Development of Robust Chassis Cells for External Production

The industrial-scale production of this compound necessitates the use of robust microbial chassis that can withstand the rigors of fermentation processes and be amenable to genetic engineering. The primary organism of interest, both as a natural producer and a chassis for enhanced production, is Deinococcus radiodurans. nih.govacs.org This extremophilic bacterium is exceptionally resistant to various stressors, including ionizing radiation, UV radiation, desiccation, and oxidative stress, which makes it an attractive platform for industrial biotechnology. nih.govacs.org Its inherent robustness can translate to resilience against the physiochemical stresses encountered in large-scale bioreactors, a significant advantage over conventional model organisms like Escherichia coli and Saccharomyces cerevisiae. acs.orguwo.ca

Several characteristics of Deinococcus species make them suitable as production hosts:

Metabolic Versatility: Many Deinococcus species can grow on minimal media and utilize a variety of simple and inexpensive carbon sources, which is economically advantageous for industrial fermentation. nih.gov

Inherent Resistance: Their profound resistance to oxidative stress is particularly beneficial for producing carotenoids like this compound, which are themselves potent antioxidants and whose biosynthesis can involve reactive intermediates. nih.gov

Genetic Tractability: While historically considered difficult to manipulate genetically, the development of genetic tools for D. radiodurans has advanced significantly, making it a more viable chassis for metabolic engineering. acs.orgfrontiersin.org

While D. radiodurans is the most studied chassis for homologous and enhanced production, heterologous production in other well-established industrial microorganisms is also a viable strategy. frontiersin.org E. coli, with its rapid growth, well-understood genetics, and extensive genetic toolkit, serves as a common host for expressing biosynthetic pathways from other organisms. frontiersin.orgnih.gov The strategy involves transferring the necessary genes for the this compound synthesis pathway from Deinococcus into an E. coli strain optimized for terpenoid production. frontiersin.org This approach leverages the industrial maturity of E. coli fermentation but requires overcoming challenges related to expressing a complex, multi-gene pathway from an extremophile in a standard mesophilic host. frontiersin.orgnih.gov The development of specialized strains, such as those with enhanced precursor supply from the methylerythritol-4-phosphate (MEP) or mevalonate (B85504) (MVA) pathways, is crucial for successful heterologous production. frontiersin.orgfrontiersin.org

The selection of a chassis, therefore, represents a trade-off between the inherent robustness and native pathway compatibility of an organism like D. radiodurans and the industrial familiarity and advanced engineering tools available for a host like E. coli. nih.govfrontiersin.org

Challenges and Strategies in Transferring Complex Biosynthetic Pathways

Transferring a complex biosynthetic pathway like that of this compound into a heterologous host, or even significantly modifying it within its native host, presents numerous metabolic and genetic challenges. The synthesis of this compound from central metabolism involves a long sequence of enzymatic steps, and efficient production requires the coordinated function of all pathway enzymes. frontiersin.orgmdpi.com

Key Challenges:

Metabolic Burden and Precursor Supply: Overexpressing multiple genes can impose a significant metabolic load on the host cell, diverting resources from essential processes like growth. nih.gov A primary bottleneck is often the limited availability of isoprenoid precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the fundamental building blocks for all carotenoids. frontiersin.org The synthesis of the direct C40 precursor, geranylgeranyl diphosphate (GGPP), is a critical rate-limiting step. frontiersin.org

Enzyme Expression and Activity: Enzymes from extremophiles like Deinococcus may not express or fold correctly in a mesophilic host like E. coli, leading to low activity. frontiersin.org Furthermore, achieving a balanced expression of all pathway enzymes is critical to prevent the accumulation of potentially toxic intermediates and to maximize the metabolic flux towards the final product. nih.gov

Pathway Regulation: Carotenoid biosynthesis is often tightly regulated in native organisms. frontiersin.orgtandfonline.com Introducing the pathway into a new host bypasses this native regulation, which can be advantageous but also leads to unpredictable metabolic responses and potential feedback inhibition that must be newly characterized and engineered.

Intermediate Accumulation and Substrate Specificity: Mismatched enzyme kinetics or expression levels can lead to the buildup of pathway intermediates. nih.gov Some enzymes in the pathway may also have broad substrate specificity, potentially leading to the formation of undesired side-products, which reduces the yield of this compound and complicates downstream processing. nih.govmdpi.com

Strategies for Overcoming Challenges:

Enhancing Precursor Flux: A common "push" strategy involves overexpressing key genes in the upstream isoprenoid pathway. frontiersin.org For this compound production in D. radiodurans, the overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) and crtB (phytoene synthase) has been shown to be critical for reinforcing the metabolic flux towards carotenoid synthesis. frontiersin.orgnih.gov

Pathway Engineering and Optimization: The genes of the biosynthetic pathway can be assembled into a single operon under the control of a strong, inducible promoter to ensure coordinated expression. asm.org Codon optimization of the genes for the chosen expression host can significantly improve protein translation and function.

Host Strain Modification: Engineering the host to delete competing metabolic pathways can redirect carbon flux towards the desired product. For instance, knocking out pathways that branch off from the carotenoid synthesis route can increase the pool of precursors available for this compound. frontiersin.org

Process Optimization: In addition to genetic strategies, optimizing fermentation conditions such as temperature, pH, and nutrient sources is crucial. Research has shown that this compound production in engineered D. radiodurans can be significantly enhanced by optimizing the carbon source, with sucrose proving to be highly effective. frontiersin.orgnih.govnih.gov

Advanced Genetic Engineering Tools in this compound Pathway Manipulation

Application of CRISPR/Cas9 Systems for Precise Gene Editing

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a powerful tool for precise genome editing, offering significant potential for the metabolic engineering of this compound production. newswise.comsigmaaldrich.com This technology allows for targeted gene knockouts, insertions, and transcriptional regulation with high efficiency and specificity. researchgate.net While its application in Deinococcus is still developing compared to more established tools, it is recognized as a key technology for future strain improvement. frontiersin.orgasm.org

The primary applications of CRISPR/Cas9 in manipulating the this compound pathway include:

Transcriptional Regulation (CRISPRi): A modified version of the system, known as CRISPR interference (CRISPRi), uses a deactivated Cas9 (dCas9) protein that can no longer cut DNA but can still be guided to a specific gene promoter. researchgate.net By binding to the promoter region, dCas9 blocks transcription, effectively "knocking down" gene expression. This tool can be used to fine-tune the expression of pathway genes to achieve optimal balance and avoid the metabolic burden associated with strong overexpression. frontiersin.org

Multiplex Genome Editing: A major advantage of CRISPR/Cas9 is its ability to target multiple genes simultaneously by supplying several guide RNAs at once. newswise.comsigmaaldrich.com This is particularly valuable for engineering complex metabolic pathways like this compound synthesis, which may require the simultaneous knockout of several competing genes and the upregulation of multiple pathway genes to achieve a high-producing phenotype.

The multiploid nature of the Deinococcus radiodurans genome presents a challenge for genetic engineering, but CRISPR-based systems are being developed to effectively edit all genome copies, paving the way for more advanced strain development for this compound production. asm.org

Utilization of Cre-lox Recombination Systems for Genomic Modifications

The Cre-lox recombination system is a powerful and widely used site-specific recombinase technology that has been successfully adapted for genomic modifications in Deinococcus radiodurans. frontiersin.orgresearchgate.netnih.gov This system is instrumental in creating stable, marker-free engineered strains suitable for industrial applications. nih.gov It consists of two components: the Cre recombinase enzyme and specific 34-bp DNA sequences called loxP sites. Cre recombinase recognizes and catalyzes recombination between two loxP sites, leading to the excision, inversion, or translocation of the DNA segment flanked by them.

In the context of this compound production, the Cre-lox system has been crucial for:

Marker-Free Gene Integration: A significant challenge in metabolic engineering is the limited number of available antibiotic resistance markers for selection. The Cre-lox system allows for the recycling of these markers. frontiersin.org A gene of interest (e.g., dxs or crtB) is integrated into the genome along with a selectable marker flanked by loxP sites. After successful integration is confirmed, the Cre recombinase is transiently expressed, which excises the marker gene, leaving only a small loxP "scar" behind. nih.govresearchgate.net This allows the same marker to be used for subsequent rounds of genetic modification.

Development of Stable Production Strains: Integrating biosynthetic genes directly into the chromosome of D. radiodurans is preferable to using plasmids for industrial-scale production. nih.gov Chromosomal integration leads to more stable gene expression and avoids the metabolic burden associated with plasmid replication and maintenance. nih.gov The Cre-lox system is a key enabler of this strategy, providing a reliable method for integrating genes and subsequently removing the selection marker. frontiersin.orgresearchgate.net

Researchers have successfully used a Cre-loxP system to construct a D. radiodurans strain with genomically integrated dxs and crtB genes. nih.gov This plasmid-free engineered strain (DX2) showed recovered cellular growth compared to a plasmid-based system and achieved significantly higher this compound production, demonstrating the effectiveness of this genomic modification strategy. nih.gov

Interactive Data Table: this compound Production in Engineered D. radiodurans Strains

The following table summarizes the improvements in this compound production achieved through metabolic engineering of D. radiodurans, highlighting the impact of different genetic modifications and culture conditions.

StrainGenetic ModificationCarbon Source (10 g/L)This compound Titer (mg/L)This compound Yield (mg/g DCW)Fold Increase vs. Wild-TypeReference
Wild-Type R1NoneGlucose~88-1x frontiersin.org
DX2Genomic integration of PgroE-dxs and PgroE-crtB (Cre-lox)Fructose177.29 ± 8.4-~2x frontiersin.orgnih.gov
DX2Genomic integration of PgroE-dxs and PgroE-crtB (Cre-lox)Glucose (Optimized Temp.)256.5 ± 13.8-~2.9x frontiersin.org
DX2Genomic integration of PgroE-dxs and PgroE-crtB (Cre-lox)Sucrose (Optimized Temp.)394 ± 17.6102 ± 11.1~4.5x frontiersin.orgnih.govnih.gov
Wild-Type R1NoneCrude Glycerol (20 g/L)20.2-- e-ksbbj.or.kr

Advanced Analytical Methodologies for Deinoxanthin Research

Extraction and Purification Techniques from Microbial Biomass

The initial and critical step in studying deinoxanthin is its isolation from the microbial biomass that produces it, primarily the extremophilic bacterium Deinococcus radiodurans. researchgate.netyok.gov.tr The methodologies for extraction and purification are designed to maximize yield and purity, paving the way for accurate downstream analysis.

The extraction of this compound from microbial cells is typically achieved through solvent-based methods. The choice of solvent and extraction conditions is paramount for achieving high recovery rates. Methanol (B129727) is a commonly used solvent for extracting this compound from D. radiodurans pellets. nih.govnih.gov The process often involves repeated extractions, sometimes coupled with sonication to enhance cell disruption and solvent penetration. nih.gov In some protocols, the cell pellet is lyophilized (freeze-dried) before being incubated with methanol, a process that can take up to a day to ensure the complete discoloration of the pellet, indicating thorough extraction. yok.gov.tr To prevent degradation of the carotenoid during extraction, an antioxidant like butylated hydroxytoluene (BHT) may be added. frontiersin.orgnih.gov

Other solvent systems have also been explored. For instance, a mixture of acetone (B3395972) and ethanol (B145695) in a 1:1 ratio has been patented for the extraction of carotenoids from Deinococcus radiodurans. google.com The crude extract obtained after solvent extraction is typically concentrated using a rotary evaporator to remove the solvent before proceeding to purification steps. nih.govnih.gov The optimization of these solvent-based procedures is a key area of research, with studies focusing on different solvent compositions and physical methods like ultrasound-assisted extraction to improve efficiency. researchgate.netcetjournal.it

MicroorganismExtraction Solvent(s)Key Process DetailsReference
Deinococcus radioduransMethanolRepeated extraction with sonication. nih.gov
Deinococcus radiodurans R1Methanol with BHAIncubation of lyophilized cells for 1 day. yok.gov.tr
Deinococcus radioduransAcetone-Ethanol (1:1)Patented method for carotenoid extraction. google.com
Deinococcus radioduransMethanol with BHTExtraction from cell homogenate. frontiersin.org

Following extraction, the crude this compound extract contains a mixture of carotenoids and other cellular components, necessitating a multi-stage purification process. Chromatographic techniques are central to isolating this compound to a high degree of purity.

A common first step in the purification cascade is column chromatography using Sephadex LH-20. yok.gov.tr This size-exclusion chromatography medium is effective in separating molecules based on their size. yok.gov.trprep-hplc.com In the context of this compound purification, Sephadex LH-20 chromatography, often with a mobile phase of chloroform/methanol, serves to remove unwanted impurities. yok.gov.tr

Subsequent purification often involves silica (B1680970) gel column chromatography. yok.gov.tr Silica gel separates compounds based on their polarity, a principle that is highly effective for differentiating carotenoids. nih.gov This step further refines the this compound fraction by removing compounds with different polarities.

For final purification and to achieve the highest purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. yok.gov.tr RP-HPLC separates molecules based on their hydrophobicity. This technique is crucial for separating this compound from other closely related carotenoid isomers and impurities that may have co-eluted in the previous chromatographic steps. Preparative HPLC can be used to collect the purified this compound fraction. yok.gov.tr The successful purification of this compound using this multi-stage approach has been verified by subsequent analytical techniques. yok.gov.tr

Chromatographic MethodStationary PhaseTypical Mobile PhasePurpose in this compound PurificationReference
Column ChromatographySephadex LH-20Chloroform/Methanol (7/3, v/v)Initial purification, separation by size. yok.gov.tr
Column ChromatographySilica GelNot specifiedFurther purification, separation by polarity. yok.gov.tr
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)C18Not specifiedFinal purification, separation by hydrophobicity. yok.gov.tr

Optimization of Solvent-Based Extraction Procedures

Spectroscopic Characterization for Molecular Structure and Purity Confirmation

Once this compound has been purified, its identity, structure, and purity must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's electronic and structural properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing carotenoids, including this compound. The conjugated polyene system, which is the chromophore responsible for the color of carotenoids, gives rise to characteristic absorption spectra in the visible region. researchgate.net The UV-Vis spectrum of this compound in methanol exhibits absorption maxima (λmax) at approximately 479 nm and 506 nm, with a shoulder at 451 nm. researchgate.net These spectral features are indicative of a conjugated system containing 12-13 double bonds. researchgate.net The position of these maxima can shift slightly depending on the solvent used; for example, in chloroform, the maxima are observed at 453 nm, 492 nm, and 524 nm. researchgate.net The fine structure of the UV-Vis spectrum provides valuable information about the integrity of the conjugated polyene chain. biorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity of atoms within the molecule. yok.gov.tr Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the proton and carbon environments and their correlations. yok.gov.trnih.gov The structural determination of this compound, identifying it as (all-E)-2,1′-dihydroxy-3′-4′-didehydro-1′,2′-dihydro-β,ψ-carotene-4-one, was based on data from UV-Vis, mass spectrometry, and NMR spectroscopy. researchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry has been used, revealing a molecular formula of C40H54O3. researchgate.net The fragmentation pattern observed in the mass spectrum provides further structural information. researchgate.net

For both qualitative identification and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govbioline.org.brresearchgate.net Coupling the separation power of liquid chromatography with the detection capabilities of mass spectrometry allows for the sensitive and specific analysis of this compound in complex mixtures. kaust.edu.sa Quantitative LC-MS (Q-LC/MS) is used to confirm the mass of purified this compound and to quantify its amount in extracts during optimization studies. yok.gov.tr This technique is crucial for metabolic engineering studies aiming to increase this compound production in microorganisms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Quantitative Analysis and In Vitro Activity Evaluation Methods

The rigorous investigation of this compound, from its quantification in biological extracts to the characterization of its potent bioactivities, relies on a suite of advanced analytical methodologies. These techniques provide the precision and sensitivity required to understand the compound's properties and potential applications.

High-Performance Liquid Chromatography (HPLC) for Precise Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the accurate quantification and analysis of this compound from various sources, including extracts of the extremophilic bacterium Deinococcus radiodurans. bioline.org.brmdpi.comnih.gov This chromatographic technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase, allowing for high-resolution separation and precise measurement.

Several studies have detailed specific HPLC methods for this compound analysis. A common approach involves using a reverse-phase (RP) C18 column. bioline.org.brmdpi.comnih.gov For instance, one established method employs an Agilent 1260 Infinity II HPLC system equipped with a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm). mdpi.comnih.govresearchgate.net The separation is achieved using an isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and isopropanol, often in a 40:50:10 (v/v/v) ratio, with a flow rate of 0.8 mL/min. mdpi.comnih.gov Detection is typically performed using a UV/VIS or diode array detector at a wavelength between 470 nm and 480 nm, which corresponds to the maximum absorbance of this compound. mdpi.comresearchgate.netyok.gov.tr

Another documented system is the Waters 1525 HPLC, also utilizing a C18 column (150 mm × 4.6 mm, 5 μm particle size) and a diode array detector for analysis. bioline.org.br The loading content and efficiency of this compound in novel delivery systems, such as nanocapsules, are also quantified using HPLC, demonstrating the method's versatility. nih.govnih.govbwise.kr In one such analysis, the loading efficiency of this compound into nanocapsules was found to be exceptionally high, often exceeding 99%. bwise.kr

Table 1: HPLC Loading and Efficiency of this compound Nanocapsules (DX@NC)

This table shows the high loading content and efficiency of this compound when encapsulated in nanocapsules, as determined by HPLC analysis. bwise.kr

Sample (wt% this compound)Loading ContentLoading Efficiency (%)
1 wt% DX@NC0.999199.91
2 wt% DX@NC1.99899.90
4 wt% DX@NC3.99999.97
8 wt% DX@NC7.98199.76

In Vitro Assays for Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging Assay)

The potent antioxidant properties of this compound are a primary focus of research, and its activity is frequently evaluated using a variety of in vitro assays. nih.govresearchgate.net These tests measure the ability of the compound to neutralize free radicals and other reactive oxygen species (ROS), which are implicated in cellular damage.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common methods used to quantify the antioxidant capacity of this compound. mdpi.com This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. Research has demonstrated that this compound exhibits significantly higher DPPH scavenging activity compared to several other well-known carotenoids. mdpi.com In one comparative study, this compound showed superior performance against carotenes like phytoene (B131915), lycopene (B16060), and β-carotene, and also outperformed astaxanthin (B1665798). mdpi.comresearchgate.net The scavenging activity of this compound was also found to be concentration-dependent. mdpi.com At a concentration of 50 mg/L, this compound's radical scavenging activity was 2.4 times greater than that of astaxanthin at the same concentration. mdpi.com

Table 2: Comparative DPPH Radical Scavenging Activity of Carotenoids

This table compares the antioxidant activity of this compound with other carotenoids using the DPPH assay at a fixed concentration of 20 mg/L. mdpi.comresearchgate.net

CompoundDPPH Scavenging Activity (%)
This compound55.3 ± 1.9
Astaxanthin33.6 ± 1.6
Phytoene25.5 ± 3.2
Lycopene11.9 ± 0.9
β-Carotene5.2 ± 1.0

Beyond the DPPH assay, other methods are employed to build a comprehensive profile of this compound's antioxidant capabilities. These include:

Reducing Power Assays : These tests measure the ability of a compound to donate an electron, thereby reducing an oxidant. This compound-rich extracts have demonstrated strong reducing power. bioline.org.br

Reactive Oxygen Species (ROS) Scavenging Assays : These assays directly measure the neutralization of ROS within cells. For example, the H2DCFDA assay uses a fluorescent probe to detect intracellular ROS levels. nih.govnih.gov Studies using this method have shown that this compound significantly reduces ROS levels in cells under oxidative stress. nih.govbwise.kr

Iron Chelating Activity : This assay determines a compound's ability to bind to ferrous ions, which can otherwise catalyze oxidative reactions. bioline.org.br

Lipid Peroxidation Inhibition : This method assesses the ability of an antioxidant to prevent the oxidative degradation of lipids in cell membranes. bioline.org.br

Together, these quantitative and in vitro evaluation methods provide crucial data, confirming the precise amount of this compound in a sample and thoroughly characterizing its exceptional antioxidant activity.

Ecological and Evolutionary Contexts of Deinoxanthin

Distribution and Natural Occurrence Across Deinococcus Species and Strains

Deinoxanthin is a major carotenoid product in various Deinococcus strains. frontiersin.org It was first identified in Deinococcus radiodurans, a bacterium renowned for its extraordinary resistance to ionizing radiation and other environmental stresses. farmaciajournal.comfrontiersin.org While D. radiodurans is the most well-studied species in this regard, this compound is present in many Deinococcus strains. nih.gov

Deinococcus species inhabit a diverse range of environments, from common settings like air, soil, and seas to extreme locations such as high altitudes, including the stratosphere and alpine conditions. nih.gov Studies have reported the isolation of Deinococcus species from soil, Antarctic regions, and marine fishes in extreme environments. nih.govresearchgate.net The ability of these bacteria to produce pigments like this compound is considered an adaptation strategy for surviving diverse environmental conditions. researchgate.net

While this compound is a major carotenoid in Deinococcus strains, the specific carotenoid profiles can vary between species and even strains. For example, Deinococcus sp. AJ005 synthesizes this compound and its derivative, 2-keto-deinoxanthin. nih.gov

Evolutionary Pressures Driving this compound Biosynthesis in Extremophilic Environments

The biosynthesis of this compound in Deinococcus species is strongly linked to the evolutionary pressures imposed by the extreme environments they inhabit. These environments often expose bacteria to high levels of radiation, desiccation, and oxidative stress. frontiersin.orgwikipedia.orgnih.gov

Deinococcus radiodurans, a prime example of a polyextremophile, can withstand acute doses of ionizing radiation far exceeding those lethal to most other life forms. wikipedia.org This remarkable resistance is attributed to a combination of efficient DNA repair mechanisms and the presence of protective antioxidants, including this compound. nih.govnih.govmdpi.com The biosynthesis pathway of this compound in Deinococcus strains begins with the general lycopene (B16060) biosynthesis pathway, involving multiple enzymes. frontiersin.org This pathway has likely evolved under selective pressure to provide enhanced protection against environmental insults.

The strong antioxidant activity of this compound, which is superior to that of other carotenoids like beta-carotene (B85742) and zeaxanthin, is crucial for scavenging reactive oxygen species (ROS) generated by radiation and other stressors. nih.govmdpi.com This potent ROS scavenging capacity plays a significant role in the radioresistance of D. radiodurans. nih.gov The unique structure of this compound, particularly its conjugated double bond system, contributes to its ability to quench singlet oxygen effectively. nih.govfrontiersin.org

The evolution of such a high degree of radioresistance, and consequently the biosynthesis of protective compounds like this compound, in environments with relatively low natural background radiation levels has been a subject of inquiry. wikipedia.orgfrontiersin.org One proposed explanation is that this radiation resistance is a consequence of adaptation to prolonged desiccation, which also causes DNA damage and oxidative stress. frontiersin.org

This compound's Role in Microbial Adaptation to Diverse and Harsh Ecological Niches

This compound plays a critical role in the adaptation and survival of Deinococcus species in their diverse and harsh ecological niches. Its primary function is as a potent antioxidant and photoprotectant. ontosight.ai

In environments with high radiation, such as those encountered by Deinococcus species in contaminated sites or potentially in space, this compound helps to protect the bacteria from DNA damage and oxidative stress induced by ionizing and ultraviolet (UV) radiation. farmaciajournal.comfrontiersin.orgnih.govnih.gov It can react directly with free radicals, neutralizing them. frontiersin.org The S-layer this compound-binding complex in D. radiodurans further underscores the importance of this compound in the bacterium's ability to withstand environmental challenges, highlighting its role in protective mechanisms against such challenges, particularly under desiccation conditions and UV radiation. frontiersin.orgnih.govfrontiersin.org

Beyond radiation resistance, this compound's antioxidant properties are beneficial in other stressful conditions encountered in diverse habitats, such as extreme temperatures and dryness. frontiersin.orgresearchgate.net By scavenging ROS, this compound helps maintain cellular integrity and function, allowing Deinococcus species to survive and proliferate in these challenging environments. frontiersin.org

The presence of this compound has also been explored as a potential biomarker for life in extraterrestrial environments, given its detection after exposure to Mars-like solar UV spectrum in space when protected from solar radiation. farmaciajournal.com This highlights its stability and protective capabilities in conditions relevant to astrobiology.

The synthesis of this compound is a key component of the sophisticated defense systems that enable Deinococcus bacteria to thrive in ecological niches that are lethal to most other microorganisms. frontiersin.org

Table 1: this compound Production in Deinococcus radiodurans Strains

StrainCulture MediumCarbon SourceTemperature (°C)This compound Production (mg/L)Reference
D. radiodurans R1 (Wild Type)Modified TGYGlucoseNot specified88.3 ± 3.2 nih.gov
D. radiodurans DX1 (Engineered)Modified TGYGlucoseNot specified176.1 ± 4.6 nih.gov
D. radiodurans DX2 (Engineered)Modified TGYSucrose (B13894)37394 ± 17.6 mdpi.comnih.gov
D. radiodurans DX2 (Engineered)Modified TGYGlucose37280.2 ± 4.3 mdpi.com
D. radiodurans DX2 (Engineered)Modified TGYFructose37235.3 ± 1.9 mdpi.com

Note: Data compiled from cited sources. Specific culture conditions may vary slightly between studies.

Detailed research findings, such as those on the metabolic engineering of D. radiodurans to enhance this compound production, demonstrate the scientific focus on understanding and potentially leveraging the biosynthesis of this compound. mdpi.comnih.gov Overexpression of key genes like crtB and dxs has been shown to significantly increase this compound yield in engineered strains. mdpi.comnih.gov

This compound, a unique C2 hydroxylated monocyclic keto-carotenoid, is the primary carotenoid found in the extremophilic bacterium Deinococcus radiodurans. farmaciajournal.comfarmaciajournal.comresearchgate.net Known for its remarkable resistance to extreme conditions such as high doses of ionizing and UV radiation, desiccation, and oxidative stress, D. radiodurans attributes much of this resilience to its robust antioxidant defense system, in which this compound plays a crucial role. farmaciajournal.comfarmaciajournal.comfrontiersin.orgnih.govfrontiersin.orgmednexus.orgtandfonline.comnih.gov this compound exhibits superior scavenging activity against reactive oxygen species (ROS), including singlet oxygen and hydrogen peroxide, compared to other carotenoids like beta-carotene and lycopene. researchgate.netnih.govfrontiersin.orgnih.govmdpi.comnih.gov This potent antioxidant capacity contributes significantly to protecting cellular macromolecules, such as DNA and proteins, from oxidative damage. frontiersin.orgmednexus.orgresearchgate.net

The biosynthesis of this compound in Deinococcus strains initiates through the methylerythritol 4-phosphate (MEP) pathway, with gamma-carotene (B162403) serving as a core intermediate. mdpi.comnih.gov The pathway involves several enzymatic modifications, including hydroxylation, desaturation, and ketolation, mediated by enzymes such as 1,2-hydratase (CruF), carotenoid 3′,4′-desaturase (CrtD), carotenoid ketolase (CrtO), and carotene 2-β-hydroxylase (CYP287A1 or DR2473). nih.govresearchgate.net Specifically, CYP287A1 catalyzes the final step, adding a hydroxyl group to the C2 position of 2-deoxythis compound to form this compound. researchgate.net This C2 hydroxylation is vital for the antioxidant and UV resistance properties of D. radiodurans. researchgate.net

Future academic research on this compound is poised to delve deeper into its biological roles and potential applications, focusing on several key areas.

Future Directions in Deinoxanthin Academic Research

In-depth Characterization of Deinoxanthin's Protein Interaction Networks within the Cell

This compound is known to interact with specific cellular proteins, such as the S-layer protein DR_2577 (SlpA) in D. radiodurans. frontiersin.orgpnas.orgcdnsciencepub.comunica.itstring-db.org This interaction is particularly important for protection against UV radiation, especially under desiccation conditions, where the S-layer shields the bacterium. frontiersin.orgcdnsciencepub.com The S-layer this compound-Binding Complex (SDBC), which includes DR_2577 and the superoxide (B77818) dismutase DR_0644, is a key structural unit in the cell envelope involved in environmental stress resistance and selective exchange of substances. mednexus.orgcdnsciencepub.comrcsb.org Future research will focus on mapping the complete protein interaction network of this compound within D. radiodurans using advanced proteomic techniques like affinity purification coupled with mass spectrometry and cross-linking studies. nih.gov Identifying all proteins that directly or indirectly interact with this compound will provide insights into its diverse cellular functions beyond antioxidant activity and UV protection, potentially revealing roles in cell wall organization, signaling pathways, and stress response mechanisms. mednexus.orgcdnsciencepub.comnih.gov

Development of Predictive Models for this compound Biosynthesis and Cellular Response

The complex interplay of genes, enzymes, and environmental factors influencing this compound biosynthesis and its subsequent protective effects presents an opportunity for developing predictive models. frontiersin.orgmdpi.com These models could integrate genomic, transcriptomic, proteomic, and metabolomic data to simulate the this compound biosynthetic pathway and forecast cellular responses under various stress conditions. frontiersin.orgnih.gov Future research will involve systems biology approaches to build computational models that can predict optimal conditions for this compound production, identify metabolic bottlenecks, and simulate the impact of genetic modifications on yield. frontiersin.orgmdpi.comnih.gov Furthermore, models could be developed to predict how different levels of this compound influence the bacterium's resistance to specific stressors, aiding in understanding the quantitative relationship between this compound concentration and cellular protection. nih.gov These models would be invaluable for guiding metabolic engineering strategies and optimizing industrial production of this compound. frontiersin.orgmdpi.comresearchgate.net

Exploration of Novel, Fundamental Biological Functions within Extremophilic Microorganisms

Beyond its well-established role in radiation and oxidative stress resistance, this compound may possess other fundamental biological functions within extremophilic microorganisms. farmaciajournal.comfarmaciajournal.comfrontiersin.orgtandfonline.com Research could explore its potential involvement in membrane stability under extreme temperatures or desiccation, its interaction with other cellular components like lipids or DNA, or its possible roles in signaling or regulatory processes unique to extremophiles. mdpi.comresearchgate.net Investigating the presence and function of this compound in other extremophilic species within the Deinococcus-Thermus phylum could reveal conserved or novel roles. frontiersin.orgnih.gov Techniques such as advanced microscopy, in situ analysis, and comparative genomics will be employed to uncover these potentially novel functions, expanding our understanding of how this compound contributes to the extraordinary resilience of these organisms. cdnsciencepub.comrcsb.orgresearchgate.net

Q & A

Q. How can researchers optimize deinoxanthin production in Deinococcus species through metabolic engineering?

To enhance this compound yields, integrate rate-limiting genes (e.g., dxs and crtB) into the host genome and optimize carbon sources. For example, sucrose and glycerol significantly boost production in D. radiodurans (394 mg/L with sucrose ; 20.2 mg/L with crude glycerol ). Transcriptomic analysis of mRNA levels helps identify bottlenecks, while batch fermentation in bioreactors with pH/temperature control maximizes biomass and pigment synthesis .

Q. What methods are used to evaluate the antioxidant activity of this compound?

The DPPH radical-scavenging assay is standard for quantifying antioxidant capacity. This compound exhibits concentration-dependent scavenging activity, outperforming astaxanthin by 2.4-fold at 50 mg/L. UV/Vis spectroscopy (λmax = 475 nm) and HPLC-MS validate purity and structural integrity during assays .

Q. How stable is this compound under varying environmental conditions?

Stability tests under controlled parameters reveal:

  • Temperature : Degrades significantly at ≥60°C but remains stable at ≤40°C .
  • pH : Stable in neutral/alkaline conditions (pH 7–9) but degrades in acidic environments (pH ≤5) .
  • Light/UV : Rapid degradation under light (50% loss at 12 hours) and UV exposure (95% loss at 20 minutes) due to conjugated double-bond cleavage .

Q. What techniques identify this compound biosynthetic pathways in extremophilic bacteria?

Combine genomic annotation (e.g., BLAST for crt genes) with HPLC-MS and NMR to characterize intermediates. For example, Deinococcus sp. AJ005 produces this compound and 2-keto-deinoxanthin, identified via APCI-MS (m/z 583.4) and UV/Vis spectra .

Advanced Research Questions

Q. How can contradictory pro-oxidant and antioxidant effects of this compound be resolved experimentally?

The dual role depends on concentration and cellular context. At high doses, this compound induces ROS-mediated apoptosis in cancer cells (e.g., HepG2, PC-3) via pro-oxidant activity, while low doses scavenge ROS in Deinococcus. Dose-response assays (e.g., MTT for cell viability) and ROS-specific probes (e.g., DCFH-DA) clarify threshold effects .

Q. What strategies improve this compound stability for biomedical or environmental applications?

Encapsulation in chitosan-alginate microspheres enhances stability against light/UV and enables sustained release. For example, 3.6 µg/mL this compound in microspheres achieves 90% algal lethality (vs. 5 µg/mL free pigment) by protecting the compound from degradation .

Q. Why is heterologous expression of this compound in non-Deinococcus hosts challenging?

The pathway involves eight enzymes (e.g., CruF, CrtD) with unique regulatory elements in extremophiles. Hosts like E. coli lack compatible cofactors (e.g., Mn²⁺ clusters) and stress-response systems. Medium-copy plasmids and codon optimization improve yields, but industrial-scale production remains unfeasible .

Q. How does this compound synergize with chemotherapeutic agents like tamoxifen?

In HER2+ breast cancer cells (MDA-MB-453), this compound enhances tamoxifen’s antiproliferative effect by amplifying ROS-induced apoptosis. Co-treatment assays with ROS inhibitors (e.g., NAC) and flow cytometry (Annexin V/PI staining) validate mechanistic synergy .

Methodological Considerations

  • Data Contradictions : Compare this compound’s bioactivity across models (e.g., microbial vs. mammalian systems) and contextualize ROS modulation .
  • Experimental Design : Use fractional factorial designs to optimize fermentation parameters (carbon source, pH, temperature) .
  • Validation : Confirm compound identity via HR-MS, NMR, and cross-reference with literature spectra (e.g., λmax = 475 nm; m/z 583.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.